N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide

Description

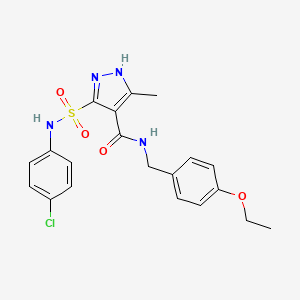

N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a cyclopropyl group at the amide nitrogen and a 4-isobutyl-3-oxo-3,4-dihydroquinoxaline moiety at the para position of the benzene ring.

Properties

Molecular Formula |

C20H21ClN4O4S |

|---|---|

Molecular Weight |

448.9 g/mol |

IUPAC Name |

3-[(4-chlorophenyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]-5-methyl-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C20H21ClN4O4S/c1-3-29-17-10-4-14(5-11-17)12-22-19(26)18-13(2)23-24-20(18)30(27,28)25-16-8-6-15(21)7-9-16/h4-11,25H,3,12H2,1-2H3,(H,22,26)(H,23,24) |

InChI Key |

SEZODVHWPCJUNX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)Cl)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems

Palladium catalysts dominate cross-coupling steps. Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (Pd(dppf)Cl₂) achieves higher yields (69%) compared to Pd(PPh₃)₄ (55%) in Suzuki reactions. Bidentate ligands like XPhos enhance stability, enabling reactions at 100°C with 98% conversion.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) favor alkylation but risk side reactions. Mixed solvent systems (e.g., 1,4-dioxane/water) improve boronic acid solubility in Suzuki couplings. Elevated temperatures (80–100°C) accelerate cyclopropane incorporation but may degrade heat-sensitive intermediates.

Purification Strategies

Crude products are purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization. HPLC analysis (C18 column, acetonitrile/water gradient) confirms >95% purity.

Analytical Characterization

Spectroscopic Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide has shown promising biological activities that may contribute to its therapeutic potential. The compound is primarily investigated for its effects on various biological targets, including:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against different cancer cell lines. The quinoxaline moiety is often associated with anticancer properties, making this compound a candidate for further exploration in oncology .

- Neuroprotective Effects : The compound may have implications for neurodegenerative diseases. Studies suggest that derivatives of quinoxaline can inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the applications of compounds related to this compound:

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors or enzymes. The chlorophenyl and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the amide substituent, quinoxaline modifications, or benzene ring substitutions. Below is a detailed comparison with three closely related derivatives:

Structural Analog: N-[3-(Dimethylamino)propyl]-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide

- Key Differences: Amide Substituent: The dimethylaminopropyl group replaces the cyclopropyl group, introducing a tertiary amine capable of protonation at physiological pH. This modification likely enhances solubility in aqueous media compared to the cyclopropyl analog. Molecular Weight: 449.6 g/mol (vs. ~435 g/mol for the cyclopropyl variant, estimated from structural similarity). Functional Implications: The dimethylamino group may facilitate interactions with polar residues in target proteins or improve pharmacokinetic properties such as absorption .

Structural Analog: N-(4-Isopropyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)thiophene-2-carboxamide

- Substitution Pattern: The quinoxaline is attached to a phenyl ring with an isopropyl group at the 4-position, which may sterically hinder interactions with hydrophobic binding pockets compared to the isobutyl group in the target compound. Molecular Weight: ~425 g/mol (estimated), slightly lower due to the thiophene moiety .

High-Energy Density Material: 3,4-Dinitrofuroxan (DNTF)

- Unlike the target benzamide, DNTF is optimized for explosive applications due to its high density (1.98 g/cm³) and detonation velocity (~9,200 m/s). This highlights the structural versatility of quinoxaline derivatives, which can be tailored for either energetic or therapeutic purposes .

Table 1: Comparative Data for Selected Compounds

Research Findings and Implications

- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to its dimethylaminopropyl analog, involving amide coupling (e.g., HATU/DCC-mediated) between 4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzoic acid and cyclopropylamine.

- Isobutyl substituents on the quinoxaline ring enhance hydrophobic interactions, as seen in kinase inhibitors like imatinib derivatives.

- Gaps in Data: No direct thermodynamic (e.g., melting point) or kinetic (e.g., solubility) data are available for the cyclopropyl variant, necessitating further experimental characterization .

Biological Activity

N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a cyclopropyl group, a benzamide moiety, and a quinoxaline derivative, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including phosphodiesterases (PDEs). PDEs play a crucial role in the degradation of cyclic nucleotides such as cAMP and cGMP. Inhibition of these enzymes leads to increased levels of these second messengers, which can modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Table 1: Summary of Biological Activities

Case Study 1: PDE Inhibition

A study investigated the effects of this compound as a selective PDE4 inhibitor. The compound demonstrated significant inhibition of PDE4 activity with an IC50 value indicating potent efficacy. This inhibition was linked to reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Study 2: Neuroprotective Effects

In animal models simulating ischemic stroke, the compound exhibited neuroprotective properties by reducing neuronal death and improving functional outcomes. The mechanism was proposed to involve modulation of glutamate signaling pathways, thereby preventing excitotoxicity associated with ischemic injury .

Safety and Efficacy

The safety profile of this compound has been evaluated in various preclinical studies. No significant adverse effects were reported at therapeutic doses. Further studies are needed to determine the long-term safety and potential side effects in humans.

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including cyclopropane introduction, quinoxalinone ring formation, and amide coupling. Key steps include:

- Cyclopropane incorporation : Use of cyclopropylamine under nucleophilic acyl substitution conditions, as seen in analogous benzamide syntheses .

- Quinoxalinone formation : Oxidation or cyclization steps under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF or acetonitrile) to ensure regioselectivity .

- Amide coupling : Employ coupling agents like EDCI/HOBt in dichloromethane at room temperature, with purification via column chromatography (silica gel, ethyl acetate/hexane gradients) . Optimization requires monitoring reaction progress by TLC and adjusting solvent polarity to minimize byproducts.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR in deuterated chloroform or DMSO-d6 to confirm cyclopropyl, isobutyl, and quinoxalinone moieties. Peaks for NH protons (δ 6.2–6.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) are critical .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. What are common impurities formed during synthesis, and how are they identified and mitigated?

- Byproducts : Unreacted starting materials (e.g., residual cyclopropylamine) or incomplete quinoxalinone cyclization. These are detected via TLC (Rf comparison) and removed through recrystallization (ethanol/water) .

- Oxidation byproducts : Over-oxidation of the dihydroquinoxalinone ring, minimized by inert atmosphere (N₂/Ar) and antioxidants like BHT .

Advanced Research Questions

Q. How do structural modifications in the quinoxalinone or cyclopropyl groups influence the compound's biological activity?

- Quinoxalinone modifications : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 3-oxo position enhances electrophilicity, potentially improving target binding (e.g., kinase inhibition) .

- Cyclopropyl adjustments : Substituents on the cyclopropane ring (e.g., methyl groups) alter steric hindrance, affecting conformational flexibility and interaction with hydrophobic enzyme pockets .

- Methodology : Comparative SAR studies using analogs with systematic substitutions, evaluated via enzymatic assays (e.g., IC₅₀ determination) and molecular docking .

Q. What in vitro models are suitable for evaluating the compound's mechanism of action, and how should experimental controls be designed?

- Cancer models : Use MPS1 kinase inhibition assays (e.g., Mps-BAY2b in ) with human cancer cell lines (HeLa, HCT116) and propidium iodide staining for apoptosis analysis .

- Osteoclast differentiation : Assess RANKL-mediated pathways using RAW264.7 cells, with controls for nonspecific cytotoxicity (e.g., Z-VAD-fmk for caspase inhibition) .

- Controls : Include vehicle (DMSO), positive inhibitors (e.g., SP600125 for JNK pathways), and siRNA knockdowns to validate target specificity .

Q. How can crystallographic data resolve ambiguities in the compound's stereochemistry or conformation?

- X-ray crystallography : Co-crystallization with target proteins (e.g., MPS1) using SHELX software for structure refinement. Hydrogen bonding between the 3-oxo group and kinase active sites can confirm binding modes .

- Stereochemical analysis : Compare experimental CD spectra with computational predictions (TDDFT) to assign absolute configurations of chiral centers .

Q. What computational approaches are used to predict binding modes or pharmacokinetic properties?

- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with MPS1 or RANKL pathways, using crystal structures (PDB: 4NM6) as templates .

- ADMET prediction : SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported IC₅₀ values across different studies?

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF7) or incubation times (24 vs. 48 hours) significantly impact potency. Standardize protocols using CLSI guidelines .

- Compound stability : Degradation in DMSO stock solutions (e.g., hydrolysis of the quinoxalinone ring) may reduce apparent activity. Use fresh stocks and confirm stability via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.